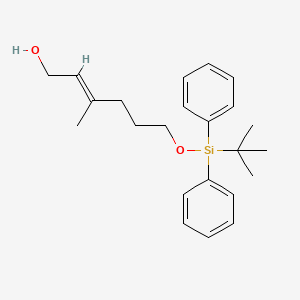

(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

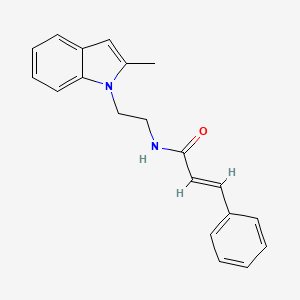

“(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL” is a chemical compound that contains a tert-butyldiphenylsilyl (TBDPS) group . The TBDPS group is a protecting group for alcohols .

Synthesis Analysis

The TBDPS group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .Chemical Reactions Analysis

The TBDPS group is prized for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups . This can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom . The increased stability towards acidic hydrolysis and nucleophilic species allows for the TBDPS groups in a substrate to be retained while other silyl ethers are removed .Scientific Research Applications

Synthesis and Utilization

(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL and its derivatives have been predominantly used in the field of organic chemistry for synthesis and molecular transformations. For instance, allylic alcohols like 1-[(tert-butyldiphenylsilyl)oxy]-dec-3-en-5-ol are produced by alkene transfer from zirconium to zinc, showing the compound's utility in complex chemical transformations (Wipf & Xu, 2003). Similarly, the compound has been instrumental in isomerization reactions catalyzed by ruthenium, demonstrating its role in bond migration and the formation of useful chemical structures (Wakamatsu et al., 2000).

Silylation and Protection

The compound is also pivotal in silylation processes. For example, tert-butyldiphenylsilyl mono-protection of specific alcohols demonstrates the compound's utility in protecting hydroxyl groups during complex syntheses (Chen & Plettner, 2012). Additionally, the silyl groups from compounds like this compound are often used to protect reactive sites in a molecule during various stages of chemical synthesis, indicating their crucial role in facilitating complex chemical transformations.

Stereochemistry and Catalysis

The compound and its variants are also used in understanding stereochemistry in reactions involving conjugate additions and in the creation of organocuprate species, contributing significantly to the field of stereochemistry (Andersen & Back, 2001). Furthermore, these compounds have been used in catalysis, for instance, in tin(IV) chloride catalyzed cycloaddition reactions, demonstrating their role as intermediates in synthesizing complex organic molecules (Matsuo et al., 2009).

Mechanism of Action

The Peterson Olefination, a reaction that allows the preparation of alkenes from α-silylcarbanions, might be relevant to the compound as well . The reaction of α-tert-butyldiphenylsilyl carbonyl compounds with organometallics leads with a high diastereoselectivity to erythro-β-hydroxysilanes, which under acidic or basic elimination conditions give E or Z di- and trisubstituted alkenes .

properties

IUPAC Name |

(E)-6-[tert-butyl(diphenyl)silyl]oxy-3-methylhex-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O2Si/c1-20(17-18-24)12-11-19-25-26(23(2,3)4,21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-10,13-17,24H,11-12,18-19H2,1-4H3/b20-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWZZZBJFWAADM-LVZFUZTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid](/img/structure/B2633905.png)

![3-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2633912.png)

![2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene](/img/structure/B2633919.png)

![3-[methyl(3-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2633922.png)

![N'-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide](/img/structure/B2633928.png)